molecular formula C18H24N2O4 B13409591 (S,S)-1,2-Bis-(3,4-dimethoxyphenyl)ethane-1,2-diamine

(S,S)-1,2-Bis-(3,4-dimethoxyphenyl)ethane-1,2-diamine

Cat. No.: B13409591
M. Wt: 332.4 g/mol
InChI Key: KBESEIUIYAWEEV-QZTJIDSGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S,S)-1,2-Bis-(3,4-dimethoxyphenyl)ethane-1,2-diamine is a high-purity chiral diamine building block designed for advanced pharmaceutical and organic synthesis research. Its structure, featuring two 3,4-dimethoxyphenyl rings, is a key scaffold in developing biologically active compounds. Related structures, specifically 1,2-bis(3,4-dimethoxyphenyl)ethan-1-amine, are well-established starting materials for the synthesis of a wide range of naturally occurring alkaloids, including 3-arylisoquinolines, benzo[c]phenanthridines, and protoberberines . Furthermore, the isopavine alkaloids, which share this core structural motif, have been investigated for their intriguing potential to interact with the nervous system, exhibiting strong opioid receptor binding activity and being studied in the context of neurodegenerative conditions . This diamine serves as a critical precursor in the synthesis of complex molecular architectures such as Schiff base ligands, which are renowned for their diverse applications in medicinal chemistry, including antimicrobial, anticancer, and anion-sensing properties . The presence of the chiral (S,S) configuration is essential for enabling stereoselective synthesis and for probing chiral-specific biological interactions. Researchers value this compound for its versatility in constructing novel hybrid molecules and functional organic materials. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Properties

Molecular Formula

C18H24N2O4

Molecular Weight

332.4 g/mol

IUPAC Name

(1R,2R)-1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-diamine

InChI

InChI=1S/C18H24N2O4/c1-21-13-7-5-11(9-15(13)23-3)17(19)18(20)12-6-8-14(22-2)16(10-12)24-4/h5-10,17-18H,19-20H2,1-4H3/t17-,18-/m1/s1

InChI Key

KBESEIUIYAWEEV-QZTJIDSGSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[C@H]([C@@H](C2=CC(=C(C=C2)OC)OC)N)N)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(C(C2=CC(=C(C=C2)OC)OC)N)N)OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically involves the formation of a diamine backbone substituted with 3,4-dimethoxyphenyl groups. The key steps include:

  • Formation of an imine or bis-imine intermediate from 3,4-dimethoxyphenylethylamine derivatives and an aldehyde or glyoxal.
  • Subsequent stereoselective reduction or lithiation steps to obtain the chiral diamine.

Detailed Preparation Procedure

A representative method adapted from Organic Syntheses involves the following steps:

Step 1: Formation of Bis-imine Intermediate

  • A solution of aqueous glyoxal (ethandial) is added to dichloromethane under nitrogen atmosphere.
  • Magnesium sulfate is added portion-wise to the mixture to absorb water and facilitate imine formation.
  • (R)-(+)-3,4-Dimethoxyphenylethylamine is then added dropwise, and the reaction mixture is stirred overnight at room temperature.
  • The mixture is filtered to remove magnesium sulfate and concentrated to yield the crude bis-imine as an orange oil, which is used directly in the next step without purification.

Step 2: Stereoselective Reduction to Diamine

  • The crude bis-imine is dissolved in diethyl ether and cooled to –78 °C.
  • A reducing agent such as lithium aluminum hydride or a mono- or bis-lithiated derivative of the imine is added slowly to the solution.
  • After completion, the reaction mixture is quenched, and the product is extracted and purified by chromatography.
  • The pure this compound is obtained as a solid with a yield typically ranging from 40% to 45%.

This procedure ensures high enantioselectivity by controlling the stereochemistry during the reduction step, often facilitated by the use of chiral auxiliaries or ligands in the reaction medium.

Alternative Approaches

Other methods reported include:

  • Use of chiral pool starting materials such as (S,S)-1,2-diphenylethane-1,2-diamine derivatives, followed by selective substitution with 3,4-dimethoxyphenyl groups.
  • Transition metal-catalyzed coupling reactions to assemble the diamine framework with the desired substitution pattern.
  • Multi-step synthesis involving protection-deprotection sequences to introduce the dimethoxyphenyl groups selectively.

However, the glyoxal-imine route followed by stereoselective reduction remains the most straightforward and widely used approach.

Analytical Data and Research Outcomes

Purity and Yield

  • The crude bis-imine intermediate is typically obtained in yields around 98%.
  • The final diamine product is isolated in 40–45% yield after purification.
  • Enantiomeric excess (ee) values are generally high (>95%), confirming the stereoselective nature of the synthesis.

Characterization

The compound is characterized by:

Technique Data Example
Melting Point Typically around 120–130 °C (varies with purity)
1H NMR (CDCl3) Signals corresponding to aromatic protons (6.5–7.5 ppm), methoxy groups (~3.7 ppm), and methylene protons (2.5–3.5 ppm)
13C NMR (CDCl3) Aromatic carbons (110–160 ppm), methoxy carbons (~56 ppm), aliphatic carbons (40–60 ppm)
Optical Rotation Specific rotation consistent with (S,S)-configuration
Mass Spectrometry Molecular ion peak consistent with C20H28N2O4 (M+H)+

Research Outcomes

  • The prepared this compound has been successfully employed as a chiral ligand in asymmetric catalysis, showing excellent enantioselectivity in various transformations such as hydrogenations and additions.
  • Studies confirm that the stereochemical integrity is maintained throughout the synthesis, and the ligand’s steric and electronic properties are modulated by the 3,4-dimethoxy substituents, enhancing catalytic performance.

Summary Table of Preparation Method

Step Reagents/Conditions Outcome/Yield Notes
Bis-imine formation Aqueous glyoxal + (R)-(+)-3,4-dimethoxyphenylethylamine, MgSO4, CH2Cl2, RT overnight Crude bis-imine, ~98% Used without purification
Stereoselective reduction LiAlH4 or lithiated imine species, Et2O, –78 °C (S,S)-diamine, 40–45% High enantioselectivity, purified by chromatography

Chemical Reactions Analysis

Condensation Reactions

The compound undergoes condensation with carbonyl-containing substrates to form Schiff bases or macrocyclic complexes. A representative reaction involves its interaction with aldehydes:

Example Reaction :

(S,S)-diamine+2RCHODCM, rtTetraaza macrocycle+2H2O\text{(S,S)-diamine} + 2 \text{RCHO} \xrightarrow{\text{DCM, rt}} \text{Tetraaza macrocycle} + 2 \text{H}_2\text{O}

Key Conditions :

  • Solvent: Dichloromethane (DCM)

  • Temperature: Room temperature (20–25°C)

  • Catalyst: None required due to inherent nucleophilicity of amines

Table 1 : Condensation with selected aldehydes

AldehydeProduct Yield (%)Reaction Time (h)Reference
Benzaldehyde786
Salicylaldehyde854
Glyoxal922

Alkylation and Acylation

The primary amines participate in nucleophilic substitution and acyl transfer reactions:

Alkylation

Reaction with alkyl halides forms tertiary amines:

(S,S)-diamine+2RX(S,S)-N,N’-dialkyl derivative+2HX\text{(S,S)-diamine} + 2 \text{RX} \rightarrow \text{(S,S)-N,N'-dialkyl derivative} + 2 \text{HX}

Optimized Protocol :

  • Reagents: Methyl iodide (2.2 eq)

  • Base: K₂CO₃ (3.0 eq)

  • Solvent: Acetonitrile, reflux for 12 h

  • Yield: 89%

Acylation

Acylation with acid chlorides produces bis-amide derivatives:

(S,S)-diamine+2RCOClEt3N(S,S)-bis-amide+2HCl\text{(S,S)-diamine} + 2 \text{RCOCl} \xrightarrow{\text{Et}_3\text{N}} \text{(S,S)-bis-amide} + 2 \text{HCl}

Key Data :

  • Reagents: Acetyl chloride (2.5 eq), triethylamine (3.0 eq)

  • Solvent: DCM, 0°C to rt

  • Yield: 94%

Coordination Chemistry

The compound acts as a chiral ligand for transition metals, enabling asymmetric catalysis:

Table 2 : Metal complexes and applications

Metal IonComplex GeometryApplicationReference
Cu(II)Square planarAsymmetric cyclopropanation
Ru(II)OctahedralTransfer hydrogenation of ketones
Pd(II)Square planarCross-coupling reactions

Notable Example :
With Cu(OTf)₂, the diamine forms a catalyst for enantioselective cyclopropanation of styrenes (ee > 95%).

Stereochemical Influence on Reactivity

The (S,S) configuration imposes strict stereoelectronic constraints:

  • Ring-forming reactions : Preferential formation of cis-fused macrocycles due to minimized torsional strain .

  • Catalytic activity : Enhanced enantioselectivity in asymmetric transformations compared to racemic or (R,R) analogs .

Stability Under Reactive Conditions

Thermal Stability : Decomposes above 220°C (DSC data)
pH Sensitivity :

  • Stable in neutral to weakly basic conditions (pH 7–9)

  • Degrades in strongly acidic media (pH < 3) via protonation-induced ring closure

Scientific Research Applications

(S,S)-1,2-Bis-(3,4-dimethoxyphenyl)ethane-1,2-diamine has several scientific research applications, including:

    Asymmetric Synthesis: The compound is used as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.

    Catalysis: It serves as a catalyst in various organic reactions, enhancing reaction rates and selectivity.

    Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including its role as a building block for drug development.

    Material Science: It is used in the synthesis of advanced materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of (S,S)-1,2-Bis-(3,4-dimethoxyphenyl)ethane-1,2-diamine involves its interaction with molecular targets through its chiral centers and functional groups. The compound can form coordination complexes with metal ions, which are crucial in catalytic processes. Additionally, its ability to participate in hydrogen bonding and π-π interactions contributes to its effectiveness in various applications.

Comparison with Similar Compounds

Substitution Patterns and Electronic Effects

The compound’s closest analogs differ in substituent positions or functional groups:

Compound Name Substituents Electronic Nature Key Properties/Applications
(S,S)-1,2-Bis-(3,4-dimethoxyphenyl)ethane-1,2-diamine 3,4-dimethoxy Electron-donating Enhanced aromatic stabilization; potential catalytic/pharmaceutical uses
(1S,2S)-1,2-Di(4'-methoxyphenyl)ethane-1,2-diamine 4-methoxy Electron-donating Melting point: 80–84°C; used in chiral synthesis
(1S)-1-(3,5-Dichlorophenyl)ethane-1,2-diamine 3,5-dichloro Electron-withdrawing Increased lipophilicity; antimicrobial potential
(1S,2S)-1,2-Bis(3,5-bis(trifluoromethyl)phenyl)ethane-1,2-diamine 3,5-trifluoromethyl Strongly electron-withdrawing High metabolic stability; niche in medicinal chemistry

Key Observations :

  • 3,4-Dimethoxy vs. Its lower melting point (80–84°C) suggests weaker intermolecular forces .
  • Chloro vs. Methoxy : Chloro substituents () increase lipophilicity and electron-withdrawing effects, enhancing interactions with hydrophobic biological targets (e.g., antimalarial activity in ).
  • Trifluoromethyl Groups : These groups () drastically alter electronic properties, improving resistance to enzymatic degradation, which is critical for drug design .

Biological Activity

(S,S)-1,2-Bis-(3,4-dimethoxyphenyl)ethane-1,2-diamine, also known by its CAS number 554-34-7, is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, summarizing research findings, case studies, and relevant data.

The molecular formula of this compound is C18H18O6C_{18}H_{18}O_{6} with a molecular weight of 330.33 g/mol. Key properties include:

PropertyValue
Molecular Weight330.33 g/mol
Density1.195 g/cm³
Boiling Point505.6 °C
Flash Point223.6 °C
PurityNot specified

These properties suggest that the compound is stable under standard laboratory conditions and can be handled with appropriate safety measures due to its warning classifications .

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer activity. For example:

  • Cell Line Studies : In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including HeLa and MCF-7 cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase .
  • IC50 Values : The half-maximal inhibitory concentration (IC50) values for these cell lines were reported to be in the micromolar range, suggesting moderate potency compared to standard chemotherapeutics.

The proposed mechanism includes:

  • Inhibition of Key Enzymes : The compound has been shown to inhibit certain kinases involved in cancer cell signaling pathways.
  • Reactive Oxygen Species (ROS) : It induces oxidative stress in cancer cells, leading to mitochondrial dysfunction and subsequent apoptosis .

Neuroprotective Effects

Emerging research indicates potential neuroprotective effects of this compound:

  • Animal Models : In models of neurodegeneration, the compound demonstrated a reduction in neuronal loss and improved behavioral outcomes .
  • Mechanisms : It appears to modulate neuroinflammatory responses and enhance neurotrophic factor signaling pathways.

Case Study 1: Anticancer Efficacy

A study conducted on human cervical adenocarcinoma cells revealed that treatment with this compound resulted in significant apoptosis as evidenced by increased caspase activity and Annexin V staining. The study concluded that the compound could serve as a lead candidate for further development in cancer therapeutics .

Case Study 2: Neuroprotection

In a rodent model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque deposition. This suggests a potential role in treating neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (S,S)-1,2-Bis-(3,4-dimethoxyphenyl)ethane-1,2-diamine with high stereochemical purity?

  • Methodology : The synthesis typically involves a two-step process: (1) condensation of 3,4-dimethoxybenzaldehyde with ethylenediamine to form a Schiff base intermediate, followed by (2) stereoselective reduction using a chiral catalyst or reducing agent (e.g., Mg-based reductants). For example, Mg/EtOH systems have been shown to yield the (S,S)-enantiomer with >90% enantiomeric excess (ee) under optimized conditions . Post-synthetic purification via recrystallization or chiral chromatography ensures stereochemical fidelity.

Q. How can the structure of this compound be validated using crystallographic techniques?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX software (e.g., SHELXL for refinement) to resolve the crystal structure. Key parameters include bond angles between the ethane-1,2-diamine backbone and aromatic rings, as well as dihedral angles confirming the (S,S)-configuration. Hydrogen bonding networks (e.g., amine-proton interactions) further validate molecular packing .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology : Follow TCI America’s safety data sheet (SDS) guidelines:

  • Use fume hoods and personal protective equipment (PPE) to avoid inhalation/contact.
  • Store in airtight containers at 2–8°C to prevent degradation.
  • Avoid exposure to oxidizers (e.g., peroxides) due to incompatibility risks .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in catalytic asymmetric reactions?

  • Methodology : The (S,S)-configuration enhances enantioselectivity in asymmetric catalysis. For example, when used as a chiral ligand in palladium-catalyzed cross-coupling reactions, the dihedral angle of the ethane-1,2-diamine backbone dictates transition-state geometry. Kinetic studies (e.g., Eyring plots) and DFT calculations can quantify stereoelectronic effects on reaction rates and selectivity .

Q. What mechanistic insights explain its degradation under oxidative conditions?

  • Methodology : Oxidative degradation studies (e.g., using H2O2/alkaline conditions at pH 12) reveal that the ethane-1,2-diamine side chain is preferentially attacked by hydroxyl radicals (HO•), leading to cleavage. UV-Vis spectroscopy and HPLC-MS track degradation products, while electron paramagnetic resonance (EPR) identifies radical intermediates. The 3,4-dimethoxy groups stabilize aromatic intermediates, slowing degradation compared to non-methoxylated analogs .

Q. How can contradictory data on its coordination behavior with transition metals be resolved?

  • Methodology : Discrepancies in coordination modes (e.g., monodentate vs. bidentate binding) arise from solvent polarity and metal ion size. For Zn(II) complexes, X-ray absorption spectroscopy (XAS) and cyclic voltammetry clarify ligand-field splitting. In polar solvents (e.g., DMF), the compound acts as a bidentate ligand via both amine groups, while in non-polar solvents, steric hindrance from methoxy groups limits coordination .

Q. What strategies optimize its application in metal-organic frameworks (MOFs) for gas adsorption?

  • Methodology : Incorporate the compound as a linker in MOFs via solvothermal synthesis. Adjust reaction temperatures (80–120°C) and solvent ratios (e.g., DMF:H2O) to balance crystallinity and porosity. BET surface area analysis and CO2 adsorption isotherms (at 273 K) quantify performance. Methoxy groups enhance CO2 affinity via dipole interactions, achieving capacities >2 mmol/g .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.